MC-Ggfg-DX8951

Overview

Description

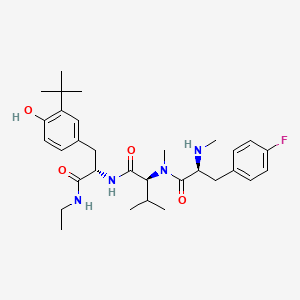

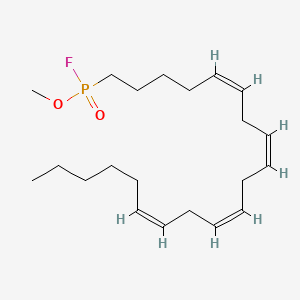

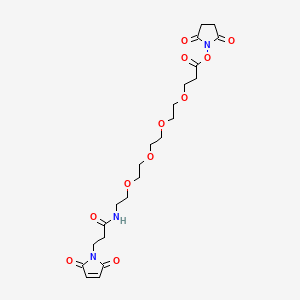

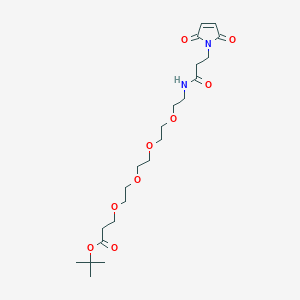

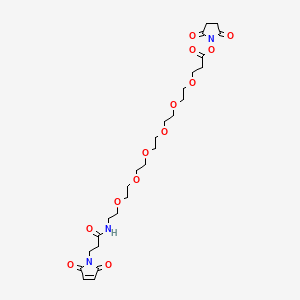

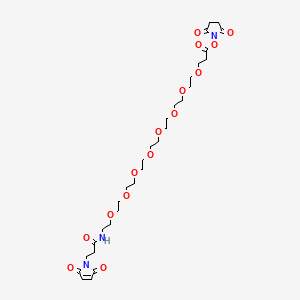

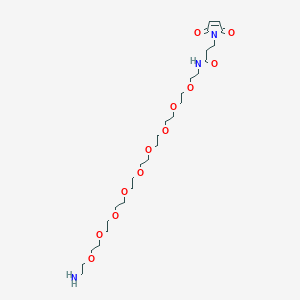

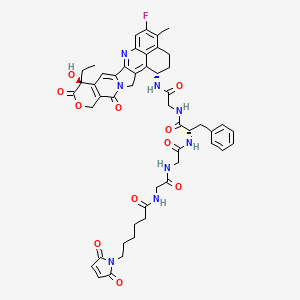

MC-Ggfg-DX8951 is a drug-linker conjugate for ADC (Antibody Drug Conjugate) with antitumor activity . It uses DX8951, a DNA topoisomerase I inhibitor, linked via the protease cleavable MC-GGFG linker .

Synthesis Analysis

MC-Ggfg-DX8951 is a derivative of DX8951 with an MC-GGFG linker . DX8951 is covalently connected via a peptidyl spacer (Gly-Gly-Phe-Gly), which is assumed to be stable in circulation and is cleaved by lysosomal enzymes following ADC internalization into tumor tissue .Chemical Reactions Analysis

MC-Ggfg-DX8951 is stable in circulation and is cleaved by lysosomal enzymes following ADC internalization into tumor tissue . In certain models, the levels of DX-8951 were higher after single intravenous administration of DE-310, suggesting that cathepsin B is primarily responsible for drug release from DE-310 in the tumor .Scientific Research Applications

Dual Growth Factor-loaded Core-shell Polymer Microcapsules

This study focuses on core-shell microcapsules for dual growth factor delivery, highlighting their potential in tissue regeneration, specifically in promoting osteogenesis and angiogenesis. The microcapsules are designed for controlled delivery of bone morphogenetic protein (BMP-2) and vascular endothelial growth factor (VEGF), demonstrating the feasibility of these microcapsules in inducing bone and blood vessel growth (Subbiah et al., 2014).

Sorting Cells for Basal and Induced Autophagic Flux

This research introduces a method for quantifying autophagic flux in single cells through ratiometric flow cytometry using tandem-tagged mCherry-EGFP-LC3. The protocol provides a sensitive way to measure autophagic flux rather than just autophagosome numbers, enhancing the tools available for autophagy research and enabling the isolation of cells with different levels of autophagic flux (Gump & Thorburn, 2014).

Osteogenic/Angiogenic Dual Growth Factor Delivery Microcapsules

This paper describes a dual growth factor delivery system using poly(lactic-co-glycolic acid) nanoparticles and alginate microcapsules for tissue regeneration. The system encapsulates bone morphogenetic protein (BMP-2) and vascular endothelial growth factor (VEGF) to significantly promote vascularized bone regeneration, showing promising results in bone healing and vessel formation (Subbiah et al., 2015).

Monte Carlo Method in Scientific Knowledge Management

The Monte Carlo Method (MC) is highlighted as a versatile statistical tool used across various scientific fields, including radiation protection. This study focuses on the application of MC in analyzing studies within the Postgraduate Program in Radiation Protection and Dosimetry of the Institute of Radiation Protection and Dosimetry, underscoring the method's significance in the field of radiation protection and the broader context of scientific knowledge management (Do Carmo Amorim et al., 2021).

Safety And Hazards

MC-Ggfg-DX8951 is not classified as a hazardous substance or mixture . In case of contact or ingestion, specific first aid measures are recommended . During combustion, it may emit irritant fumes .

Relevant Papers The relevant papers retrieved suggest that MC-Ggfg-DX8951 has been used in research for its antitumor activity . More detailed information would require a thorough review of these papers.

properties

IUPAC Name |

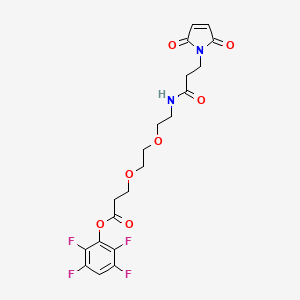

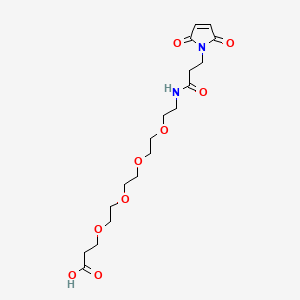

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKFDUNPKACYAY-SODISJPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H51FN8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MC-Ggfg-DX8951 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.